![molecular formula C17H18N6O B2630008 1-phenethyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea CAS No. 1005293-39-9](/img/structure/B2630008.png)
1-phenethyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
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Overview
Description
Tetrazoles are a class of synthetic organic compounds that consist of a 5-member ring of four nitrogen atoms and one carbon atom . The phenyl group is a functional group consisting of six carbon atoms bonded in a hexagonal planar ring . Urea is an organic compound with two amine groups joined by a carbonyl functional group .
Synthesis Analysis
Tetrazoles can be synthesized through several methods, including the reaction of nitriles with azide salts . The synthesis of phenyl derivatives can be achieved through various methods, including Friedel-Crafts reactions .
Molecular Structure Analysis
The molecular structure of these components involves various functional groups. Tetrazoles have a 5-membered ring with four nitrogen atoms and one carbon atom . The phenyl group consists of a six-membered carbon ring . Urea has a carbonyl group (C=O) and two amine groups (-NH2) .
Chemical Reactions Analysis
Tetrazoles are known to react with strong oxidizers, and they can decompose upon heating . Phenyl groups, being part of the aromatic family, are involved in electrophilic aromatic substitution and other reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of these components can vary. For instance, tetrazoles are generally stable but can decompose upon heating . Phenyl groups contribute to the lipophilicity of a molecule .
Mechanism of Action
Safety and Hazards
Future Directions
The use of tetrazoles in medicinal chemistry is a growing field, with potential applications in the development of new pharmaceuticals . The ability to fine-tune the properties of these compounds through the addition of various functional groups opens up a wide range of possibilities for future research .
properties
IUPAC Name |
1-(2-phenylethyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c24-17(18-12-11-14-7-3-1-4-8-14)19-13-16-20-21-22-23(16)15-9-5-2-6-10-15/h1-10H,11-13H2,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDZSBUBBBTTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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